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Introduction

The L929 cell line, derived from normal subcutaneous areolar and adipose tissue of a C3H/An
mouse, is one of the earliest established continuous cell lines.[1] These fibroblastic cells are a
cornerstone in various research applications, including cytotoxicity assays, virus propagation
studies, and as a source of conditioned media.[1] Maintaining the health and viability of L929

cultures through proper subculturing techniques is critical for reproducible experimental
outcomes.

This document provides a detailed protocol for the routine subculture of L929 adherent cells,
including optimal conditions for growth, enzymatic dissociation, and seeding densities.

Data Presentation

The following table summarizes the key quantitative parameters for the successful subculture
of L929 cells.
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Parameter

Recommended Value

Notes

Growth Medium

DMEM + 2mM L-Glutamine +
10% Fetal Bovine Serum
(FBS)

Ensure all media and reagents
are pre-warmed to 37°C before

use.

Seeding Density

5,000 - 20,000 cells/cm?2

Lower densities are suitable
for slower growth, while higher
densities are for rapid

expansion.[1]

Adjust the ratio based on the

Subcultivation Ratio 1:2t0 1:8 desired cell density and
frequency of subculturing.
Visually inspect the culture to
o ensure it has reached the
Confluency for Splitting 70-90%

optimal confluency before

passaging.[2][3]

Trypsin-EDTA Solution

0.05% Trypsin-EDTA

The volume should be just
enough to cover the cell

monolayer.

Trypsinization Time

1-15 minutes at 37°C

Monitor cells under a
microscope; incubation time
varies. Over-trypsinization can

damage cells.[2]

Centrifugation Speed

1100 rpm (approximately 100-
300 x Q)

Centrifuge for 4-5 minutes to
pellet the cells.[2][4]

Incubation Conditions

37°C, 5% CO:

Maintain a humidified
environment to prevent
evaporation of the culture

medium.[1]

Medium Renewal

2 to 3 times per week

Replenish with fresh, pre-
warmed growth medium to
ensure an adequate supply of
nutrients.
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Experimental Protocols
Materials

o L929 cells in a T-75 culture flask

e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS), heat-inactivated

e L-Glutamine

» Phosphate-Buffered Saline (PBS), Ca2* and Mg?* free
¢ 0.05% Trypsin-EDTA solution

 Sterile serological pipettes (5 mL, 10 mL, 25 mL)
 Sterile conical tubes (15 mL, 50 mL)

» New sterile T-75 culture flasks

o Water bath, 37°C

o Laminar flow hood (Biological Safety Cabinet)
 Inverted microscope

e Centrifuge

 Incubator, 37°C with 5% CO:

Protocol for Subculturing L929 Cells
e Preparation:

o Pre-warm the complete growth medium (DMEM + 10% FBS + 2mM L-Glutamine), PBS,
and Trypsin-EDTA solution to 37°C in a water bath.
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o Wipe down the laminar flow hood with 70% ethanol to ensure a sterile working
environment.

o Aspiration of Old Medium:

o Observe the L929 cells under an inverted microscope to confirm they have reached 70-
90% confluency and exhibit a healthy, fibroblastic morphology.

o Aseptically remove the spent culture medium from the T-75 flask using a serological
pipette.

e Washing the Cell Monolayer:

o Gently add 5-10 mL of sterile, pre-warmed PBS to the flask to wash the cell monolayer.
This step is crucial to remove any residual serum that can inhibit the activity of trypsin.

o Gently rock the flask back and forth a few times and then aspirate the PBS.

o Cell Dissociation with Trypsin-EDTA:

o Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA solution to the flask, ensuring the entire
cell monolayer is covered.

o Incubate the flask at 37°C for 1-15 minutes.[2] The exact time will vary depending on the
cell confluency and passage number.

o Monitor the cells under the microscope. The cells are ready for the next step when they
appear rounded and detached from the surface. Gently tap the side of the flask to aid
detachment. Avoid prolonged exposure to trypsin as it can be cytotoxic.

o Neutralization of Trypsin:

o Once the cells are detached, add 6-8 mL of complete growth medium to the flask. The
serum in the medium will inactivate the trypsin.

o Gently pipette the cell suspension up and down several times to create a single-cell
suspension and rinse any remaining cells from the flask surface.
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e Cell Collection and Centrifugation:

o Transfer the cell suspension to a sterile 15 mL conical tube.

o Centrifuge the cell suspension at 1100 rpm for 4-5 minutes to form a cell pellet.[2]
e Resuspension and Seeding:

o Aspirate the supernatant, being careful not to disturb the cell pellet.

o Resuspend the cell pellet in a small volume (e.g., 5 mL) of fresh, pre-warmed complete
growth medium.

o Determine the desired seeding density and split ratio. For a 1:4 split, for example, transfer
one-fourth of the resuspended cells to a new, pre-labeled T-75 flask containing 15-20 mL
of complete growth medium.

o Gently rock the new flask to ensure an even distribution of cells.
e Incubation:

o Place the newly seeded flask in a 37°C incubator with a humidified atmosphere of 5%
COa..

Mandatory Visualization
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L929 Cell Subculture Workflow

Start: Confluent L929 Cells

Aspirate Spent Medium

:

Wash with PBS

:

Add Trypsin-EDTA

:

Incubate at 37°C

:

Neutralize with Complete Medium

:

Collect and Centrifuge Cells

:

Resuspend Cell Pellet

:

Seed into New Flask(s)

:

Incubate at 37°C, 5% CO2

End: Proliferating L929 Cells

Click to download full resolution via product page

Caption: Workflow for the subculturing of L929 adherent cells.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1165828?utm_src=pdf-body-img
https://www.benchchem.com/product/b1165828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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